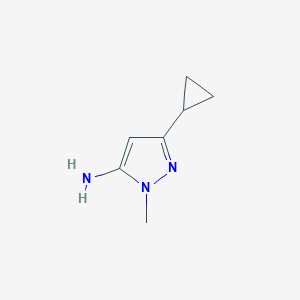

3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミン

概要

説明

Synthesis Analysis "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" is synthesized through various chemical processes, including annulations and multicomponent domino reactions. One notable method involves the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles, highlighting the transformation of three-membered rings with α-carbonyl and hydrazines into structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, synthesis under microwave irradiation has been reported, where compounds like 4-methylbenzaldehyde and cyclododecanone react with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethylene glycol, further confirmed through X-ray crystallography (Shu-jiang, 2013).

Molecular Structure Analysis The molecular structure of synthesized pyrazole derivatives, including "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine," has been extensively analyzed through X-ray crystallography. These analyses reveal the coplanar and three-dimensional orientations of the pyrazole derivatives, providing insights into their structural characteristics and potential reactivity patterns.

Chemical Reactions and Properties "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" and its derivatives participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. For example, the domino reactions of arylglyoxals with pyrazol-5-amines have been established, providing selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles (Jiang et al., 2014). These reactions demonstrate the versatility and reactivity of the pyrazole ring system in forming various heterocyclic compounds.

Physical Properties Analysis The physical properties of "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" derivatives are influenced by their molecular structures. X-ray crystallography studies reveal information about crystal systems, space groups, and molecular packing, which are critical for understanding the compound's solid-state behavior, solubility, and potential applications in material science.

Chemical Properties Analysis The chemical properties of "3-cyclopropyl-1-methyl-1H-pyrazol-5-amine" are characterized by its reactivity towards different chemical reagents and conditions. Its participation in cycloaddition reactions, ability to form various functionalized derivatives, and the influence of substituents on its reactivity profile are of particular interest. The compound's reactivity is essential for exploring its utility in synthetic organic chemistry and potential applications in designing novel compounds with desired biological activities.

- (Xue et al., 2016)

- (Shu-jiang, 2013)

- (Jiang et al., 2014)

科学的研究の応用

化学合成

3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミンは、有機合成において重要な原料および中間体として用いられます . 多くの場合、他の化学物質の製造に用いられ、新規化合物の開発に貢献しています。

医薬品

この化合物は、製薬業界において重要な役割を果たしています . 様々な医薬品の合成におけるビルディングブロックとして使用でき、新規治療薬の開発に貢献しています。

農薬

3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミンは、農薬の製造にも用いられます . これらの化学物質は、作物を病害虫から保護するために不可欠であり、農業生産性の向上に貢献しています。

染料製造

染料業界では、この化合物は中間体として使用されます . 様々な染料の製造に貢献し、繊維やその他の材料の色と品質を高めています。

抗真菌活性

研究によると、3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミンなどのピラゾール誘導体は、抗真菌活性を示すことがわかっています . これらの化合物は、新規抗真菌剤の開発に利用でき、真菌感染症の治療に対する潜在的な解決策を提供しています。

超分子構造

3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミンを含むピラゾールは、超分子構造の研究に用いられてきました . これらの研究は、材料科学やナノテクノロジーなどの分野において重要な、小さな構造変化が超分子環境にどのように影響するかについての理解を深めることができます。

Safety and Hazards

3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It is mentioned as a specialty product for proteomics research , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

The compound contains an amino group, which is a common reactive center and can react with acids or acyl groups to form corresponding salts or amides . This suggests that it may interact with its targets through a variety of mechanisms, potentially including covalent bonding or ionic interactions.

Biochemical Pathways

Given its potential use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

Its solubility in different solvents suggests that it may have good bioavailability.

Result of Action

It has been used in proteomics research , suggesting that it may have effects at the protein level.

Action Environment

It is known that the compound is stable at ambient temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

特性

IUPAC Name |

5-cyclopropyl-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWPIRLFHZSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370673 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118430-74-3 | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)